

Combining Perfosfamide with other Chemotherapeutic Agents: Application Notes and Protocols

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Compound of Interest

Compound Name: *Perfosfamide*

Cat. No.: *B1241878*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

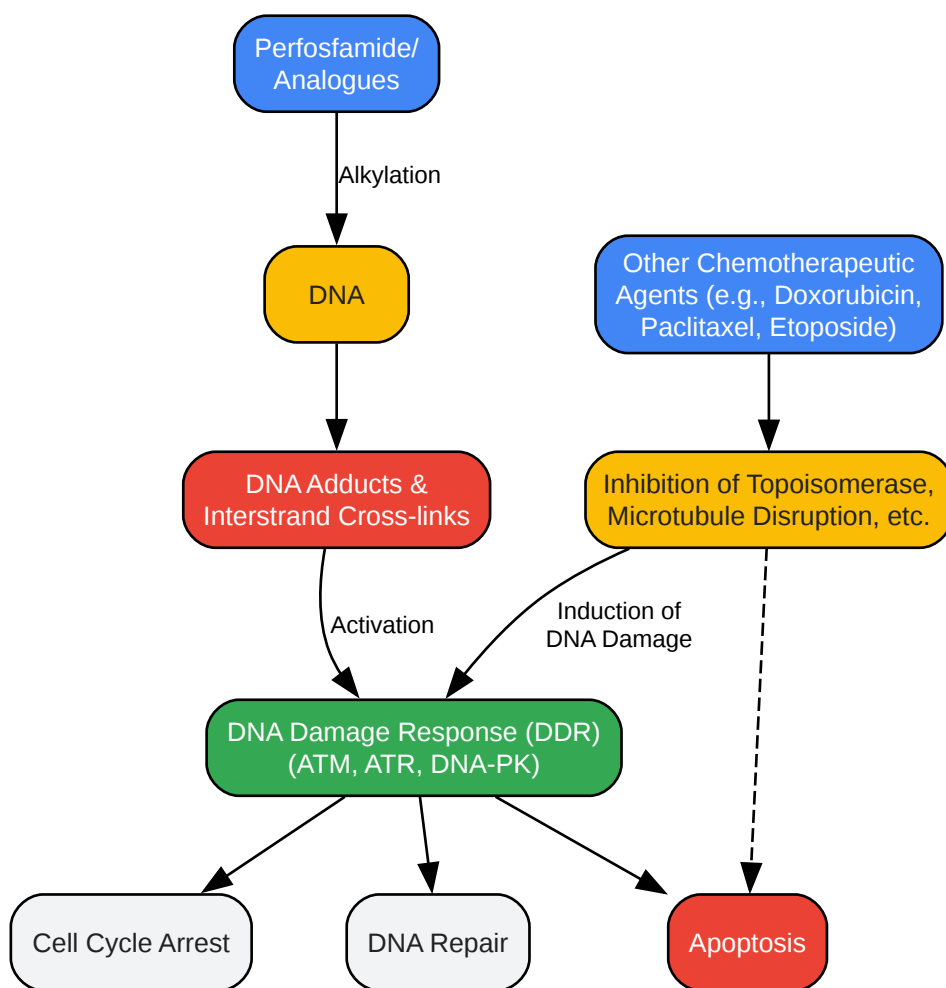
Perfosfamide, an active metabolite of the alkylating agent ifosfamide, and its analogues such as palifosfamide, have been investigated for their potential in combination chemotherapy regimens for various cancers. As DNA alkylating agents, these compounds function by forming covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cancer cell death. The rationale for combining **perfosfamide** and its analogues with other chemotherapeutic agents lies in the potential for synergistic or additive anti-tumor effects, the ability to overcome drug resistance, and the possibility of reducing individual drug dosages to minimize toxicity.

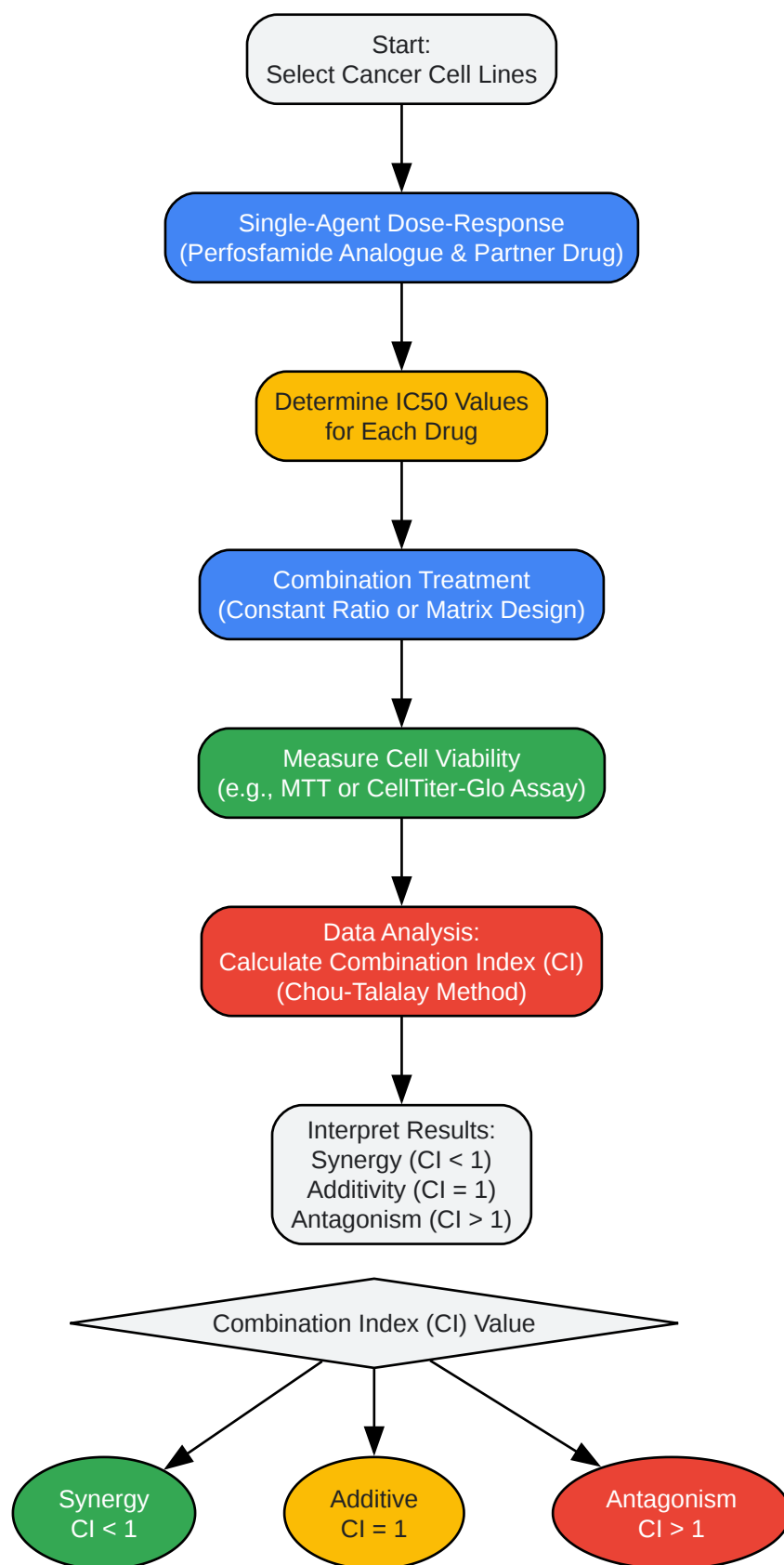
This document provides detailed application notes summarizing the preclinical and clinical findings on the combination of **perfosfamide** and its analogues with other anticancer drugs. It also includes detailed protocols for key in vitro experiments to assess drug synergy, catering to researchers and professionals in drug development.

Mechanism of Action: DNA Alkylation and the DNA Damage Response

Perfosfamide and its analogues are classified as oxazaphosphorine alkylating agents. They are bifunctional, meaning they possess two alkylating groups, allowing them to form both mono-adducts and interstrand cross-links in the DNA of cancer cells. This DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

The DDR pathway is a critical determinant of a cell's fate following treatment with DNA-damaging agents. Key proteins such as ATM, ATR, and DNA-PK are activated in response to DNA lesions, initiating signaling cascades that lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death). The synergistic effect of combining **perfosfamide** with other chemotherapeutics often stems from the targeting of different components of the cell cycle or the DDR pathway.





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